molecular formula C21H16N2OS B12522645 2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine CAS No. 667416-50-4

2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine

Cat. No.: B12522645
CAS No.: 667416-50-4
M. Wt: 344.4 g/mol
InChI Key: JIUYQBXIJKSBKK-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyloxyphenyl group and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor modulation, to exert its biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxy)phenyl]-5-(thiophen-2-yl)pyrimidine
  • 2-[4-(Ethoxy)phenyl]-5-(thiophen-2-yl)pyrimidine
  • 2-[4-(Benzyloxy)phenyl]-5-(furan-2-yl)pyrimidine

Uniqueness

2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine is unique due to the presence of both a benzyloxyphenyl group and a thiophenyl group, which may confer distinct electronic and steric properties

Properties

CAS No.

667416-50-4

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)-5-thiophen-2-ylpyrimidine

InChI

InChI=1S/C21H16N2OS/c1-2-5-16(6-3-1)15-24-19-10-8-17(9-11-19)21-22-13-18(14-23-21)20-7-4-12-25-20/h1-14H,15H2

InChI Key

JIUYQBXIJKSBKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C(C=N3)C4=CC=CS4

Origin of Product

United States

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